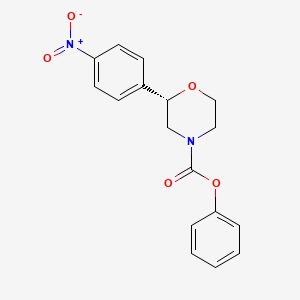
Phenyl (2s)-2-(4-nitrophenyl)morpholine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl (2S)-2-(4-Nitrophenyl)morpholin-4-carboxylat ist eine chemische Verbindung, die zur Klasse der Morpholin-Derivate gehört. Diese Verbindung zeichnet sich durch das Vorhandensein einer Phenylgruppe, einer Nitrophenylgruppe und eines Morpholinrings aus.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Phenyl (2S)-2-(4-Nitrophenyl)morpholin-4-carboxylat beinhaltet typischerweise die Reaktion von Morpholin mit Phenylchloroformiat und 4-Nitroanilin. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, oft in Gegenwart einer Base wie Triethylamin, um die Bildung des gewünschten Produkts zu fördern. Das Reaktionsgemisch wird üblicherweise bei Raumtemperatur oder leicht erhöhten Temperaturen gerührt, um eine vollständige Umsetzung sicherzustellen.
Industrielle Produktionsverfahren
In einer industriellen Umgebung kann die Produktion von Phenyl (2S)-2-(4-Nitrophenyl)morpholin-4-carboxylat großtechnische Batch- oder kontinuierliche Verfahren umfassen. Der Einsatz automatisierter Reaktoren und die präzise Steuerung der Reaktionsparameter gewährleisten eine hohe Ausbeute und Reinheit der Verbindung. Lösungsmittelextraktion und Umkristallisationstechniken werden üblicherweise zur Reinigung des Endprodukts eingesetzt.
Chemische Reaktionsanalyse
Reaktionstypen
Phenyl (2S)-2-(4-Nitrophenyl)morpholin-4-carboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Nitrophenylgruppe kann oxidiert werden, um Nitroso- oder Nitroderivate zu bilden.
Reduktion: Die Nitrophenylgruppe kann unter geeigneten Bedingungen zu einer Aminogruppe reduziert werden.
Substitution: Die Phenyl- und Nitrophenylgruppen können an elektrophilen und nucleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators oder Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Halogene, Alkylhalogenide und Nucleophile werden in Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Nitroso- oder Nitroderivaten.
Reduktion: Bildung von Aminoderivaten.
Substitution: Bildung verschiedener substituierter Phenyl- und Nitrophenylderivate.
Wissenschaftliche Forschungsanwendungen
Phenyl (2S)-2-(4-Nitrophenyl)morpholin-4-carboxylat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Verwendet als Baustein bei der Synthese komplexerer Moleküle.
Biologie: Untersucht auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen.
Medizin: Untersucht auf seine potenziellen therapeutischen Eigenschaften, einschließlich antimikrobieller und Antikrebsaktivitäten.
Industrie: Eingesetzt bei der Entwicklung von Spezialchemikalien und Materialien.
Wirkmechanismus
Der Wirkmechanismus von Phenyl (2S)-2-(4-Nitrophenyl)morpholin-4-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Nitrophenylgruppe kann an Redoxreaktionen teilnehmen und zelluläre Prozesse beeinflussen. Der Morpholinring kann mit Enzymen und Rezeptoren interagieren und deren Aktivität modulieren. Die genauen molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und dem Kontext des Einsatzes ab.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl (2s)-2-(4-nitrophenyl)morpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: The phenyl and nitrophenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenyl and nitrophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Phenyl (2s)-2-(4-nitrophenyl)morpholine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Phenyl (2s)-2-(4-nitrophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, influencing cellular processes. The morpholine ring may interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Phenyl (2S)-2-(4-Aminophenyl)morpholin-4-carboxylat: Ähnliche Struktur, aber mit einer Aminogruppe anstelle einer Nitrogruppe.
Phenyl (2S)-2-(4-Chlorphenyl)morpholin-4-carboxylat: Ähnliche Struktur, aber mit einer Chlorogruppe anstelle einer Nitrogruppe.
Phenyl (2S)-2-(4-Methylphenyl)morpholin-4-carboxylat: Ähnliche Struktur, aber mit einer Methylgruppe anstelle einer Nitrogruppe.
Einzigartigkeit
Phenyl (2S)-2-(4-Nitrophenyl)morpholin-4-carboxylat ist aufgrund des Vorhandenseins der Nitrophenylgruppe einzigartig, die eine distinkte chemische Reaktivität und potenzielle biologische Aktivität verleiht. Die Kombination der Phenyl-, Nitrophenyl- und Morpholinreste macht diese Verbindung vielseitig für verschiedene Anwendungen in Forschung und Industrie.
Eigenschaften
CAS-Nummer |
920799-19-5 |
|---|---|
Molekularformel |
C17H16N2O5 |
Molekulargewicht |
328.32 g/mol |
IUPAC-Name |
phenyl (2S)-2-(4-nitrophenyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C17H16N2O5/c20-17(24-15-4-2-1-3-5-15)18-10-11-23-16(12-18)13-6-8-14(9-7-13)19(21)22/h1-9,16H,10-12H2/t16-/m1/s1 |
InChI-Schlüssel |
ZRESWDADFRKHIV-MRXNPFEDSA-N |
Isomerische SMILES |
C1CO[C@H](CN1C(=O)OC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1COC(CN1C(=O)OC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4S)-4-[(1-Methyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B12621333.png)

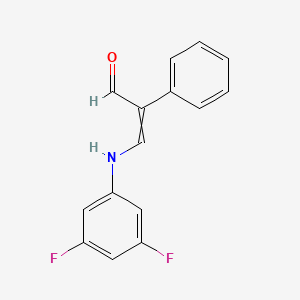
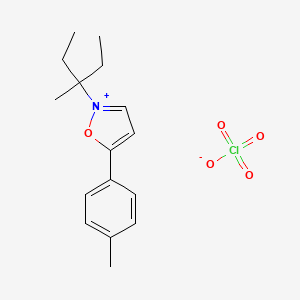
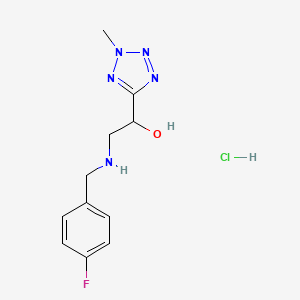
![3-Benzofuranacetic acid, 6-[[2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-, methyl ester, (3S)-](/img/structure/B12621349.png)

![2-{(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}-N-(3-hydroxyphenyl)acetamide](/img/structure/B12621378.png)
![4-[1-(Diphenylmethyl)azetidin-3-yl]-3-(2-hydroxyethyl)piperazin-2-one](/img/structure/B12621380.png)

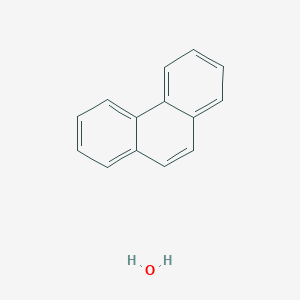
![(2S)-3-[(30-Hydroxy-15,16-dimethyltriacontyl)oxy]propane-1,2-diol](/img/structure/B12621403.png)
![Cyclopropanamine, 1-[3-(1,3-dioxepan-5-yl)phenyl]-](/img/structure/B12621404.png)
![Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(4-nitrophenyl)-1-piperazinyl]-](/img/structure/B12621407.png)
